1,7-Dioxaspiro[5.5]undecan-3-ol
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Overview
Description
1,7-Dioxaspiro[55]undecan-3-ol is a chemical compound with a unique spirocyclic structure, characterized by a spiro linkage between two oxygen atoms and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol typically involves the reaction of diols with ketones or aldehydes under acidic conditions. One common method is the acid-catalyzed cyclization of 1,3-diol with a ketone, forming the spirocyclic acetal structure. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to industrial requirements, focusing on cost-effectiveness and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[5.5]undecan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic acetal to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols .
Scientific Research Applications
1,7-Dioxaspiro[5.5]undecan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[5.5]undecan-3-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Lacks the hydroxyl group at the 3-position, making it less reactive in certain chemical reactions.
1,5-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with different ring sizes, leading to different chemical and physical properties.
Uniqueness
1,7-Dioxaspiro[5Its ability to undergo diverse chemical reactions and its presence in natural products further highlight its significance .
Properties
CAS No. |
83015-81-0 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,7-dioxaspiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C9H16O3/c10-8-3-5-9(12-7-8)4-1-2-6-11-9/h8,10H,1-7H2 |
InChI Key |
PSXHJXYOZUWYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCC(CO2)O |
Origin of Product |
United States |
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